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Introduction
Polypyrimidine tract-binding protein 1 (PTBP1), also known as heterogeneous nuclear

ribonucleoprotein I (hnRNP I), is a crucial RNA-binding protein that plays a significant role in

the regulation of pre-mRNA splicing.[1][2] It functions as a key regulator of alternative splicing,

a process that allows for the production of multiple protein isoforms from a single gene, thereby

greatly expanding the proteomic diversity of eukaryotic organisms.[3] PTBP1 typically binds to

polypyrimidine tracts within introns and can act as a splicing repressor or activator depending

on its binding position relative to the alternative exon.[1][3] Dysregulation of PTBP1-mediated

splicing has been implicated in a variety of human diseases, including cancer,

neurodegenerative disorders, and metabolic diseases, making it an attractive target for

therapeutic intervention.[3][4][5]

This application note provides a detailed, field-proven guide for performing an in vitro splicing

assay to quantitatively measure the activity of PTBP1. This cell-free system offers a powerful

and controlled environment to dissect the molecular mechanisms of PTBP1-regulated splicing

and to screen for potential modulators of its activity.[6] The protocol described herein is

designed to be a self-validating system, with explanations for the causality behind experimental
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choices, ensuring both technical accuracy and practical utility for researchers in academic and

industrial settings.

Principles of the Assay
The in vitro splicing assay is a cornerstone technique for studying the mechanisms of pre-

mRNA splicing in a controlled, cell-free environment.[6][7] The assay relies on two key

components: a radiolabeled pre-mRNA substrate containing a target exon flanked by introns,

and a splicing-competent nuclear extract, typically prepared from HeLa cells, which provides

the necessary spliceosomal components and other trans-acting factors.[6][8][9]

To measure PTBP1 activity, the assay is adapted to utilize a pre-mRNA substrate with known

PTBP1 binding sites that influence the splicing of a specific exon. PTBP1 typically represses

exon inclusion by binding to polypyrimidine tracts in the introns flanking the alternative exon,

which is thought to promote the looping out of the exon, thereby preventing its recognition by

the spliceosome.[10] Conversely, PTBP1 can also promote exon inclusion by binding to intronic

splicing silencer elements and blocking the binding of other inhibitory factors.[10][11]

In this assay, the activity of PTBP1 is determined by titrating recombinant PTBP1 protein into

the splicing reaction and observing the corresponding change in the ratio of spliced products

(exon inclusion vs. exon skipping). The RNA products are separated by denaturing

polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[6][8]

Quantification of the radioactive bands allows for a precise measurement of PTBP1's effect on

splicing.

Mechanism of PTBP1-Mediated Splicing Repression
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Caption: PTBP1-mediated exon skipping via RNA looping.

Materials and Reagents
DNA Template for In Vitro Transcription

Minigene Construct: A plasmid containing a T7, T3, or SP6 RNA polymerase promoter

followed by a model pre-mRNA sequence. A commonly used backbone is the pET01 vector.
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[12] The minigene should contain at least two exons and one intron. For studying PTBP1, the

intron should contain known PTBP1 binding sites (polypyrimidine tracts). The human β-

globin gene is a well-characterized model system that can be modified for this purpose.[13]

Restriction Enzyme: To linearize the plasmid DNA template downstream of the

polyadenylation signal. BamHI is commonly used for β-globin-based vectors.[13]

DNA Purification Kit: For purifying the linearized DNA template.

In Vitro Transcription
RNA Polymerase: T7, T3, or SP6 RNA polymerase, corresponding to the promoter in the

minigene construct.

Ribonucleotides (NTPs): ATP, CTP, GTP, and UTP solution.[14]

Radiolabeled Nucleotide: [α-³²P]UTP or [α-³²P]CTP for internally labeling the pre-mRNA

transcript.[7]

RNase Inhibitor: To prevent RNA degradation.

DNase I (RNase-free): To remove the DNA template after transcription.

Transcription Buffer

In Vitro Splicing Reaction
HeLa Cell Nuclear Extract: Splicing-competent nuclear extract is a critical component. It can

be prepared in-house from HeLa cells or purchased from commercial suppliers (e.g.,

ProteinOne).[15][16][17]

Recombinant PTBP1 Protein: Highly purified recombinant PTBP1 is essential for the assay.

This can be produced in-house or obtained from commercial sources (e.g., MyBioSource,

Sino Biological).[1][18]

Splicing Reaction Buffer Components:

HEPES-KOH buffer
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MgCl₂

ATP

Creatine Phosphate

Potassium Chloride (KCl) or Potassium Acetate (KOAc)[7]

Polyvinyl alcohol (PVA)[6]

Splicing Stop Solution: Contains proteinase K, SDS, and EDTA to stop the reaction and

digest proteins.[6]

RNA Analysis
Phenol:Chloroform:Isoamyl Alcohol: For RNA extraction.

Ethanol and Sodium Acetate: For RNA precipitation.

RNA Loading Dye: Containing formamide, EDTA, bromophenol blue, and xylene cyanol.[6]

Urea-Polyacrylamide Gel (6-8%): For denaturing electrophoresis to separate RNA species.

[19]

TBE Buffer (Tris-Borate-EDTA): For running the gel.

Phosphor Screen and Imaging System: For detecting and quantifying the radiolabeled RNA

bands (e.g., Azure Sapphire FL Biomolecular Imager).[20]

Experimental Protocols
Part 1: Preparation of Radiolabeled Pre-mRNA Substrate

Linearize the DNA Template: Digest 10-20 µg of the minigene plasmid with the appropriate

restriction enzyme overnight to ensure complete linearization.

Purify the Linearized Template: Purify the linearized DNA using a DNA purification kit or by

phenol:chloroform extraction followed by ethanol precipitation. Resuspend the DNA in

RNase-free water.
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Set up the In Vitro Transcription Reaction: In a sterile, RNase-free microcentrifuge tube,

assemble the following components on ice:

Component Volume Final Concentration

5x Transcription Buffer 4 µL 1x

100 mM DTT 2 µL 10 mM

RNase Inhibitor 1 µL 40 units

2.5 mM ATP, CTP, GTP 2 µL each 0.5 mM each

50 µM UTP 1 µL 2.5 µM

[α-³²P]UTP (10 mCi/mL) 5 µL -

Linearized DNA Template (1

µg/µL)
1 µL 50 ng/µL

RNA Polymerase 1 µL 20 units

| RNase-free Water | to 20 µL | - |

Incubate: Incubate the reaction at 37°C for 1-2 hours.

DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to

remove the DNA template.

Purify the RNA Transcript: Purify the radiolabeled pre-mRNA by phenol:chloroform extraction

and ethanol precipitation. Resuspend the RNA pellet in 20 µL of RNase-free water.

Assess RNA Quality and Quantity: Run a small aliquot on a denaturing agarose gel to check

for integrity.[21] The specific activity should be determined by scintillation counting.

Part 2: In Vitro Splicing Reaction
Prepare a Master Mix: On ice, prepare a master mix for the desired number of reactions. For

a single 25 µL reaction:
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Component Volume Final Concentration

HeLa Nuclear Extract (5-
10 mg/mL)

12.5 µL 40-50% (v/v)

80 mM MgCl₂ 1 µL 3.2 mM

25x ATP/Creatine Phosphate

Mix
1 µL 1x

0.4 M HEPES-KOH, pH 7.3 1.25 µL 20 mM

13% Polyvinyl Alcohol (PVA) 5 µL 2.6%

| RNase-free Water | Variable | - |

Set up Individual Reactions: Aliquot the master mix into individual tubes.

Add Recombinant PTBP1: Add varying amounts of recombinant PTBP1 protein (e.g., 0, 50,

100, 200, 400 nM) to the respective tubes. In a control reaction, add the buffer in which

PTBP1 is stored.

Add Radiolabeled Pre-mRNA: Add approximately 20 fmol (~100,000 cpm) of the ³²P-labeled

pre-mRNA substrate to each reaction.[7]

Incubate: Gently mix and incubate the reactions at 30°C for 1-4 hours. The optimal

incubation time should be determined empirically for the specific substrate.[6]

Stop the Reaction: Stop the reaction by adding 175 µL of splicing stop solution and incubate

at 37°C for 15 minutes.[6]

Part 3: RNA Extraction and Analysis
RNA Extraction: Extract the RNA by adding 200 µL of phenol:chloroform:isoamyl alcohol,

vortexing, and centrifuging. Transfer the aqueous (upper) phase to a new tube.[8]

RNA Precipitation: Precipitate the RNA by adding 2.5 volumes of 100% ethanol and 1/10

volume of 3 M sodium acetate, and incubate at -20°C for at least 30 minutes.[8]
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Pellet and Wash: Centrifuge at high speed for 15 minutes to pellet the RNA. Carefully

remove the supernatant, wash the pellet with 70% ethanol, and air-dry briefly.

Resuspend: Resuspend the RNA pellet in 10 µL of RNA loading dye.[8]

Denaturing PAGE: Denature the samples by heating at 70-95°C for 5 minutes, then load

them onto a 6-8% denaturing polyacrylamide-urea gel.[22]

Electrophoresis: Run the gel in 1x TBE buffer until the bromophenol blue dye reaches the

bottom.

Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the

screen using a phosphor imager.[23] Quantify the intensity of the bands corresponding to the

pre-mRNA, spliced mRNA (exon included and exon skipped), and splicing intermediates

using image analysis software.[24]
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Caption: Workflow for the in vitro PTBP1 activity assay.
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Data Analysis and Interpretation
The primary output of the assay is an autoradiogram showing bands corresponding to different

RNA species. The expected bands are:

Pre-mRNA: The unspliced, full-length transcript.

Spliced mRNA (Exon Included): The final product with the alternative exon included.

Spliced mRNA (Exon Skipped): The final product with the alternative exon excluded.

Splicing Intermediates: Lariat intron-exon 2 and free exon 1.

Quantification:

Use densitometry software to measure the intensity of each band.

Calculate the percentage of exon inclusion (% Spliced In, or PSI) for each reaction using the

following formula:

PSI = [Intensity of Exon Included mRNA / (Intensity of Exon Included mRNA + Intensity of

Exon Skipped mRNA)] x 100

Interpretation:

Basal Splicing: The reaction with no added recombinant PTBP1 establishes the baseline

level of exon inclusion.

PTBP1 Activity: A dose-dependent decrease in PSI with increasing concentrations of PTBP1

indicates that PTBP1 is acting as a splicing repressor for the tested exon. Conversely, an

increase in PSI would indicate a role as a splicing enhancer.

IC50/EC50 Determination: For screening potential inhibitors or activators, the concentration

of the compound that results in a 50% change in PTBP1 activity (IC50 for inhibitors, EC50

for activators) can be calculated by plotting the PSI values against the log of the compound

concentration.

Sample Data Table
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[PTBP1] (nM)
Intensity (Exon
Included)

Intensity (Exon
Skipped)

PSI (%)

0 8500 1500 85.0

50 6500 3500 65.0

100 4000 6000 40.0

200 2000 8000 20.0

400 500 9500 5.0

This sample data illustrates a clear dose-dependent repression of exon inclusion by PTBP1.
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Problem Possible Cause(s) Suggested Solution(s)

No splicing activity (only pre-

mRNA band visible)
Inactive nuclear extract.

Use a fresh aliquot of nuclear

extract or prepare a new

batch. Test the extract with a

control pre-mRNA known to

splice efficiently.

Incorrect reaction conditions

(e.g., Mg²⁺, ATP).

Optimize the concentrations of

MgCl₂, ATP, and other buffer

components.[6]

Degraded pre-mRNA

substrate.

Ensure all reagents and

equipment are RNase-free.[25]

Purify the transcript

immediately after synthesis.

Low transcript yield from in

vitro transcription

Inactive enzyme or degraded

NTPs.

Use fresh RNA polymerase

and NTPs. Avoid multiple

freeze-thaw cycles of reagents.

[26]

Inhibitors in the DNA template

preparation.

Ensure the linearized DNA

template is highly pure.

Perform an extra purification

step if necessary.

Smeared bands on the gel RNA degradation.

Maintain an RNase-free

environment. Add RNase

inhibitor to the splicing

reaction.

Incomplete denaturation of

RNA.

Ensure the loading dye

contains sufficient formamide

and that samples are heated

properly before loading.[22]

High background on

autoradiogram

Incomplete removal of

unincorporated ³²P-UTP.

Ensure thorough purification of

the pre-mRNA transcript after

the transcription reaction.
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Precipitated protein in the

sample.

Ensure complete proteinase K

digestion and clean

phenol:chloroform extraction.

Conclusion
The in vitro splicing assay is a robust and versatile tool for elucidating the function of splicing

factors like PTBP1 and for the discovery of novel therapeutic agents that target the splicing

machinery. By carefully controlling the experimental variables and understanding the principles

behind each step, researchers can obtain reliable and quantitative data on PTBP1 activity. This

application note provides a comprehensive and technically sound framework to successfully

implement this powerful assay in the laboratory.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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